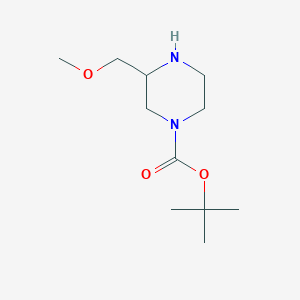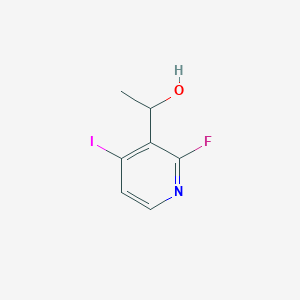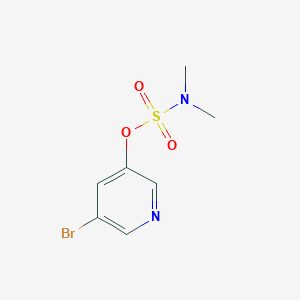
Dimethyl-sulfamic acid 5-bromo-pyridin-3-yl ester
Übersicht
Beschreibung
Dimethyl-sulfamic acid 5-bromo-pyridin-3-yl ester is a chemical compound with the molecular formula C7H9BrN2O3S . It is a product offered by various chemical suppliers.
Molecular Structure Analysis
The molecular structure of Dimethyl-sulfamic acid 5-bromo-pyridin-3-yl ester is defined by its molecular formula, C7H9BrN2O3S . The molecular weight of the compound is 281.13 .Wissenschaftliche Forschungsanwendungen
1. Applications in Organic Synthesis and Pharmaceutical Industry Dimethyl sulfoxide (DMSO) is frequently utilized as a solvent in organic synthesis and the pharmaceutical industry due to its cost-effectiveness, stability, and low toxicity. This aspect is crucial in the synthesis of various biologically active compounds, including those involving transformations of salicylaldehydes, malononitrile dimer, and malonic acid. Such applications highlight the role of DMSO in synthesizing previously unavailable compounds, confirming the versatility and efficacy of this solvent in organic synthesis (Ryzhkova et al., 2021).
2. Role in Aminolysis of Sulfamate Esters Aminolysis of sulfamate esters, including N-phenylmethylsulfamate and N-phenylsulfamate esters, has been studied in solvents like chloroform and acetonitrile. These studies are significant for understanding the mechanisms, such as the elimination rather than substitution process, in organic chemistry. Such research aids in elucidating the interaction of amines with sulfamate esters, which has implications in various chemical syntheses (Spillane et al., 1996).
3. Use in Synthesis of Bioactive Compounds The compound has been applied in the design of molecules to reverse the aging process of organophosphorus inhibited acetylcholinesterase (AChE). This application is particularly relevant in the field of biochemistry and pharmacology, where understanding the mechanism of action and potential therapeutic applications of such compounds is crucial (Chandar et al., 2014).
4. Relevance in Total Synthesis of Natural Products Its use has been documented in the total synthesis of dimethyl sulfomycinamate, a derivative of the natural antibiotic sulfomycin I. This kind of research contributes significantly to the field of medicinal chemistry and drug development, offering insights into the synthesis pathways of complex natural products (Kelly & Lang, 1995; Kelly & Lang, 1996).
Eigenschaften
IUPAC Name |
(5-bromopyridin-3-yl) N,N-dimethylsulfamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O3S/c1-10(2)14(11,12)13-7-3-6(8)4-9-5-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTGWDQBTNBKJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester](/img/structure/B1442316.png)
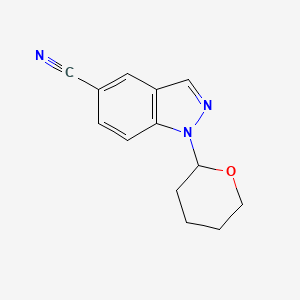

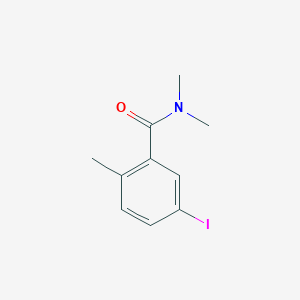

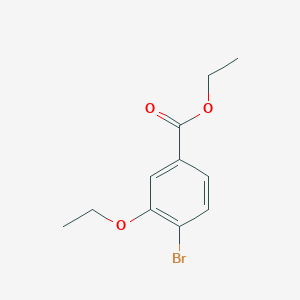
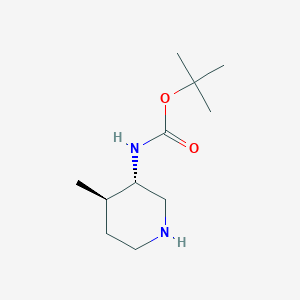
![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B1442329.png)


![1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate](/img/structure/B1442333.png)
